

# Technical Characterization Guide: N-Phenethyl-Nitropyrazole Derivatives

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## Compound of Interest

Compound Name: *1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine*

CAS No.: 1429418-41-6

Cat. No.: B2608008

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## Executive Summary & Core Directive

This technical guide addresses the structural definition, molecular weight calculation, and characterization protocols for N-phenethyl-nitropyrazole derivatives. These compounds represent a critical scaffold in medicinal chemistry, serving as bioisosteres for benzimidazoles in analgesic research and as high-energy density materials in agrochemical applications.

**The "Derivative" Ambiguity:** The term "derivative" implies a variable substitution pattern. This guide focuses on the fundamental core structure: 1-(2-phenylethyl)-4-nitropyrazole, while providing the calculation framework for functionalized variants (e.g., amino- or methyl-substituted).

Critical Safety Advisory:



*WARNING: Nitropyrazoles are precursors to energetic materials. While N-phenethyl derivatives are generally stable, the unalkylated nitropyrazole starting materials can be shock-sensitive. All synthesis must be conducted behind blast shields.*

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## Theoretical Framework: Molecular Weight & Formula

### The Core Scaffold: 1-(2-phenylethyl)-4-nitropyrazole

This is the baseline structure upon which all derivatives are built. It consists of a pyrazole ring substituted with a nitro group (

) at the 4-position and a phenethyl group (

) at the N1-position.

Structural Components:

- Pyrazole Core:

(assuming 2 substitutions)

- Nitro Group:

(substitutes 1 H)

- Phenethyl Group:

(substitutes 1 H on Nitrogen)

Formula Derivation:

Correction: The fragments above already account for substitution.

- Total Carbons: 3 (pyrazole) + 8 (phenethyl) = 11

- Total Hydrogens: 2 (pyrazole C3/C5) + 9 (phenethyl) = 11
- Total Nitrogens: 2 (pyrazole) + 1 (nitro) = 3
- Total Oxygens: 2 (nitro) = 2

Final Molecular Formula:

Molecular Weight Calculation:

Element	Count	Atomic Mass (g/mol)	Subtotal
Carbon (C)	11	12.011	132.121
Hydrogen (H)	11	1.008	11.088
Nitrogen (N)	3	14.007	42.021
Oxygen (O)	2	15.999	31.998
Total MW	217.23 g/mol		

## Functionalized Derivative Example

Compound: 5-methyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine (Common commercial analog)

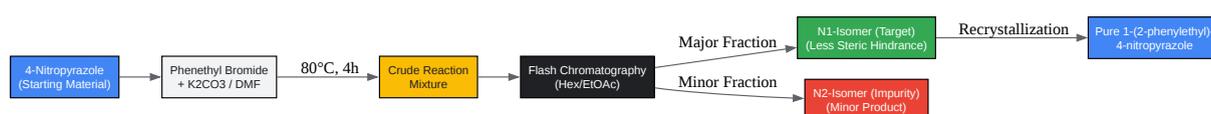
- Formula:
- MW: 246.27 g/mol [1]
- Shift: Addition of Methyl ( ) and Amino ( ) groups alters the physicochemical profile significantly (LogP shift).

## Synthetic Access & Regioselectivity[2][3][4]

The synthesis of N-phenethyl-nitropyrroles is governed by the regioselectivity of alkylation. The nitropyrrole anion is an ambident nucleophile, leading to potential mixtures of N1- and N2-alkylated isomers.

## Reaction Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis and purification workflow.



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Caption: Synthetic workflow for N-phenethyl-4-nitropyrrole highlighting the divergence of N1/N2 regioisomers.

## Analytical Characterization Protocols

To validate the identity of the derivative, a self-validating analytical triad is required: HRMS (Formula), NMR (Structure/Regiochemistry), and Melting Point (Purity).

### High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula

- Method: ESI-TOF (Electrospray Ionization - Time of Flight).
- Mode: Positive Ion Mode ( ).
- Expected Value:

- Exact Mass ( ): 217.0851
- Observed : 218.0924
- Isotopic Pattern Validation:
  - The presence of 3 Nitrogens results in a specific isotopic abundance.
  - Confirm the absence of Bromine isotopes (M+2 peak ~100%) to ensure no unreacted phenethyl bromide remains.

## Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the N1-phenethyl isomer from the N2-isomer.

Protocol:

- Solvent: DMSO-  
or  
.
- Diagnostic Signals (1H NMR, 400 MHz):
  - Pyrazole Protons: Two singlets (or doublets with small ) around 8.0 - 8.5 ppm.[2]
    - Differentiation: In the N1-isomer, the proton at C5 is closer to the phenethyl group than C3.
  - Phenethyl

(N-linked): Triplet around

4.3 - 4.5 ppm.

- Phenethyl

(Benzylic): Triplet around

3.1 - 3.2 ppm.

- Aromatic Ring: Multiplet

7.1 - 7.4 ppm (5H).[3]

The NOESY Check (Crucial Step): To definitively prove N1-alkylation, perform a 2D NOESY experiment.

- Positive NOE: Strong correlation between the N-linked triplet and the Pyrazole C5-H.
- Negative NOE: No correlation between N-linked and Pyrazole C3-H (due to distance).

## Experimental Protocol: Synthesis of 1-(2-phenylethyl)-4-nitropyrazole

Reagents:

- 4-Nitropyrazole (1.0 eq)
- (2-Bromoethyl)benzene (1.1 eq)
- Cesium Carbonate ( ) (1.5 eq) or
- Acetonitrile (ACN) or DMF (Dry)

### Step-by-Step Methodology:

- **Dissolution:** In a flame-dried round-bottom flask, dissolve 4-nitropyrazole (113 mg, 1 mmol) in anhydrous ACN (5 mL).
- **Base Addition:** Add (488 mg, 1.5 mmol). Stir at room temperature for 15 minutes to generate the pyrazolate anion.
- **Alkylation:** Dropwise add (2-bromoethyl)benzene (203 mg, 1.1 mmol).
- **Reflux:** Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).
- **Workup:** Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve residue in DCM. Wash with water (2x) and brine (1x). Dry over .
- **Chromatography:** Purify via silica gel column. The N1-isomer typically elutes after the N2-isomer (if present) or bis-alkylated impurities due to polarity.
- **Yield:** Expected yield 75–85% as a pale yellow solid.

## Physicochemical Profile & Applications

Property	Value (Predicted)	Significance
LogP	1.6 - 1.9	Moderate lipophilicity; likely CNS active if functionalized.
TPSA	~65 Å <sup>2</sup>	Good oral bioavailability range (<140 Å <sup>2</sup> ).
H-Bond Donors	0	Improves membrane permeability.
H-Bond Acceptors	4	Interaction points for receptor binding.

Biological Relevance: Researchers utilize this scaffold to probe opioid receptors (analogous to etonitazene pharmacophores) and enzyme inhibitors (e.g., against specific kinases or dehydrogenases). The nitro group serves as a metabolic handle, often reduced to an amine ( ) in vivo or synthetically to create further functionalized drugs.

## References

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